Boc-His(Bzl)-OH

Catalog No.
S760099
CAS No.
20898-44-6
M.F
C18H23N3O4
M. Wt
345.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-His(Bzl)-OH

CAS Number

20898-44-6

Product Name

Boc-His(Bzl)-OH

IUPAC Name

3-(1-benzylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C18H23N3O4

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C18H23N3O4/c1-18(2,3)25-17(24)20-15(16(22)23)9-14-11-21(12-19-14)10-13-7-5-4-6-8-13/h4-8,11-12,15H,9-10H2,1-3H3,(H,20,24)(H,22,23)

InChI Key

OUHPNBGKEMHUCQ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)CC2=CC=CC=C2)C(=O)O

Synonyms

Boc-His(Bzl)-OH;20898-44-6;Nalpha-Boc-N(im)-benzyl-L-histidine;AmbotzBAA1400;AC1ODTMN;AC1Q1MS8;15534_ALDRICH;15534_FLUKA;CTK8F8283;MolPort-003-926-837;0684AB;ZINC19594530;MCULE-7284044875;AC-17186;AJ-28560;AK-81126;ST2419166;FT-0638063;EN300-72022;K-6041;(2S)-3-(1-benzyl-1H-imidazol-4-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid;(2S)-3-(1-benzylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoicacid;(2S)-3-(1-benzylimidazol-4-yl)-2-[(tert-butoxycarbonyl)amino]propanoicacid

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)CC2=CC=CC=C2)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)CC2=CC=CC=C2)C(=O)O

Peptide Synthesis:

L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(phenylmethyl)-, also known as Boc-His(Bzl)-OH, is a protected derivative of the essential amino acid L-histidine. The "Boc" group (tert-butyloxycarbonyl) protects the amino group (N-terminus) of the histidine molecule, while the "Bzl" group (benzyl) protects the side chain imidazole ring. This protection allows for the selective incorporation of Boc-His(Bzl)-OH into peptides during peptide synthesis using techniques like solid-phase peptide synthesis (SPPS) . This makes Boc-His(Bzl)-OH a valuable tool for researchers studying protein structure, function, and interaction with other molecules.

Medicinal Chemistry:

Boc-His(Bzl)-OH can be used as a building block in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides but have improved properties such as increased stability or bioavailability. Peptidomimetics containing histidine residues are being explored for their potential applications in various therapeutic areas, including cancer, infections, and neurological disorders .

Chemical Biology:

Researchers can utilize Boc-His(Bzl)-OH to introduce histidine residues into biomolecules for studying their interactions with other molecules or cellular processes. By incorporating histidine with its unique side chain properties (aromatic and weakly basic), researchers can gain insights into protein-protein interactions, protein-ligand binding, and enzyme activity .

Boc-His(Bzl)-OH, chemically known as Nα-Boc-N-(benzyl)-L-histidine, is an amino acid derivative characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of the amino group and a benzyl group attached to the side chain imidazole of histidine. Its molecular formula is C₁₈H₂₃N₃O₄, and it has a molecular weight of 345.39 g/mol. This compound is utilized primarily in peptide synthesis due to its ability to protect functional groups during

Typical for amino acids and peptide synthesis, including:

  • Coupling Reactions: It can be coupled with other amino acids to form peptides using coupling agents such as N,N'-diisopropylcarbodiimide (DIC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC).
  • Deprotection Reactions: The Boc group can be removed under acidic conditions (e.g., treatment with hydrochloric acid), allowing for the exposure of the free amine for further reactions.
  • Microwave-Assisted Synthesis: Recent methodologies have employed microwave irradiation to enhance reaction rates and yields in peptide synthesis involving Boc-His(Bzl)-OH .

The synthesis of Boc-His(Bzl)-OH can be achieved through several methods:

  • Conventional Chemical Synthesis:
    • The Boc protection is typically introduced using Boc anhydride or Boc2O in the presence of a base.
    • The benzyl group can be added via benzyl bromide or other benzylating agents under basic conditions.
  • Solvent-Free Techniques:
    • Recent studies have explored solvent-free methods using ball milling techniques, which provide an environmentally friendly approach to synthesizing protected amino acids like Boc-His(Bzl)-OH .
  • Microwave-Assisted Methods:
    • Utilizing microwave irradiation can significantly reduce reaction times and improve yields during the coupling reactions involving Boc-His(Bzl)-OH .

Boc-His(Bzl)-OH is primarily used in:

  • Peptide Synthesis: It serves as a building block for synthesizing bioactive peptides and proteins.
  • Drug Development: Its derivatives can be explored for therapeutic applications due to their structural similarities to biologically active compounds.
  • Research: It is used in studies related to protein folding, enzyme activity, and receptor-ligand interactions.

Interaction studies involving Boc-His(Bzl)-OH typically focus on its role within peptides. Research has demonstrated that histidine residues can interact with metal ions and other biomolecules, influencing peptide stability and function. The presence of the benzyl group may enhance hydrophobic interactions, potentially affecting binding affinities in biological systems.

Boc-His(Bzl)-OH is structurally related to several other amino acid derivatives. Below are some similar compounds along with a brief comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
Boc-HistidineBasic structure with a simple BocCommonly used; lacks the benzyl group
Z-His(Bzl)-OHZ (benzyloxycarbonyl) instead of BocOffers different protection strategy
Fmoc-His(Bzl)-OHFmoc (9-fluorenylmethyloxycarbonyl)More stable under basic conditions
Acetyl-L-histidineAcetylated formUsed for different reactivity profiles

Boc-His(Bzl)-OH stands out due to its specific protective groups that allow for selective modifications during peptide synthesis while maintaining stability throughout various reaction conditions. The combination of both Boc and benzyl groups provides unique solubility and reactivity characteristics compared to other derivatives.

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

345.16885622 g/mol

Monoisotopic Mass

345.16885622 g/mol

Heavy Atom Count

25

UNII

9F4A95WI5Z

Other CAS

20898-44-6

Wikipedia

L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(phenylmethyl)-

General Manufacturing Information

L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(phenylmethyl)-: INACTIVE

Dates

Modify: 2023-08-15

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